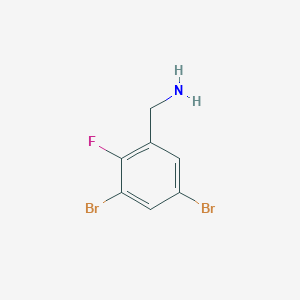

3,5-Dibromo-2-fluorobenzylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3,5-dibromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBGHRHRQYYLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 3,5-Dibromo-2-fluorobenzylamine

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: Strategic Value in Drug Design

3,5-Dibromo-2-fluorobenzylamine (CAS: 1807033-05-1) represents a high-value "privileged scaffold" intermediate for medicinal chemistry. Its structural architecture combines a primary amine handle for diverse conjugation chemistry with a highly functionalized aromatic core.

The strategic importance of this compound lies in its specific halogenation pattern:

-

Metabolic Blocking: The 2-fluoro substituent sterically and electronically protects the oxidation-prone ortho-position, a common site for Phase I metabolic attack (cytochrome P450).

-

Lipophilic Tuning: The 3,5-dibromo motif significantly increases lipophilicity (

), facilitating membrane permeability while providing bulky hydrophobic vectors to fill enzymatic pockets (e.g., in kinase or GPCR allosteric sites). -

Halogen Bonding: The bromine atoms act as Lewis acids (sigma-hole donors), enabling specific halogen-bonding interactions with backbone carbonyls in target proteins—a potent strategy for increasing potency beyond simple hydrophobic effects.

Molecular Architecture & Physicochemical Profile

Core Specifications

| Property | Value / Description | Source/Derivation |

| CAS Number | 1807033-05-1 | AK Scientific / ChemSrc |

| IUPAC Name | (3,5-dibromo-2-fluorophenyl)methanamine | Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 282.94 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (or viscous oil) | Analogous Halides |

| Boiling Point | ~310°C (Predicted at 760 mmHg) | ACD/Labs Predictor |

| Density | ~2.0 g/cm³ | Predicted |

| Flash Point | >110°C | Estimated |

Electronic & Solubility Profile

The interplay between the basic amine and the electron-withdrawing halogens defines the compound's behavior in solution.

-

Basicity (pKa): The pKa of the conjugate acid is estimated at 7.8 – 8.2 (compared to 9.5 for benzylamine).

-

Mechanism:[1][2][3][4] The strong inductive effect (-I) of the ortho-fluorine and meta-bromines pulls electron density from the aromatic ring, which in turn withdraws density from the benzylic carbon and the nitrogen lone pair, reducing basicity. This is advantageous for oral bioavailability, as a lower pKa facilitates deprotonation at physiological pH (7.4), improving membrane permeation.

-

-

Lipophilicity (LogP): Estimated cLogP ≈ 3.2 .

-

Implication: The compound is highly lipophilic. It requires organic co-solvents (DMSO, Methanol, DCM) for stock solution preparation. In aqueous buffers, it may require cyclodextrin complexation or pH adjustment (< 5.0) to maintain solubility as the ammonium salt.

-

Synthetic Accessibility & Protocols

The synthesis of this compound typically proceeds via two primary routes, depending on the available precursor: Reductive Amination (from aldehyde) or Nucleophilic Substitution (from benzyl bromide).

Route A: Reductive Amination (Preferred for Purity)

This route avoids the formation of secondary/tertiary amine byproducts common in alkylation reactions.

Precursor: 3,5-Dibromo-2-fluorobenzaldehyde (CAS: 477535-40-3)

Protocol:

-

Imine Formation: Charge a reaction vessel with 3,5-Dibromo-2-fluorobenzaldehyde (1.0 eq) and Methanol (10 vol). Add Ammonium Acetate (10.0 eq) or 7N Ammonia in MeOH. Stir at room temperature for 2–4 hours to form the imine intermediate.

-

Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (

) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) portion-wise. -

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via LC-MS (Target mass: 284 [M+H]+).

-

Quench: Quench with saturated

. -

Extraction: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (3x).[5][6]

-

Purification: Wash organics with brine, dry over

. If necessary, purify via flash chromatography (DCM/MeOH/

Route B: Nucleophilic Substitution (Gabriel Synthesis)

Used when the benzyl bromide is the starting material. Direct amination with ammonia often yields over-alkylated products; the Gabriel synthesis ensures primary amine selectivity.

Precursor: 3,5-Dibromo-2-fluorobenzyl bromide (CAS: 497181-28-9)[7]

Protocol:

-

Alkylation: Dissolve Potassium Phthalimide (1.1 eq) in DMF. Add the benzyl bromide (1.0 eq). Heat to 80°C for 4 hours.

-

Precipitation: Pour into water to precipitate the phthalimide intermediate. Filter and dry.[5][8]

-

Hydrazinolysis: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.5 eq). Reflux for 2 hours.

-

Workup: Cool to precipitate phthalhydrazide byproduct. Filter. Acidify filtrate with HCl to form the amine hydrochloride salt.

Visualization of Synthetic Logic

Caption: Dual synthetic pathways ensuring access to the primary amine with high regioselectivity.

Experimental Characterization Workflows

For researchers integrating this building block, validating its physicochemical properties experimentally is crucial for accurate SAR (Structure-Activity Relationship) modeling.

pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the amine.

-

Preparation: Dissolve 5 mg of compound in a minimal amount of Methanol (due to low aqueous solubility), then dilute with 0.1 M KCl solution to 20 mL.

-

Titration: Titrate with 0.1 M HCl (to protonate) and then back-titrate with 0.1 M KOH under inert atmosphere (

) to prevent carbonate formation. -

Analysis: Use the Bjerrum plot method to calculate pKa from the inflection point.

-

Note: Expect a shift in pKa if methanol co-solvent exceeds 20%. Apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

-

LogP Measurement (Shake-Flask Method)

Objective: Quantify lipophilicity for ADME prediction.

-

Phases: Prepare Octanol (saturated with water) and Water (saturated with octanol, phosphate buffered to pH 7.4).

-

Equilibration: Dissolve compound in the Octanol phase. Add equal volume of Aqueous phase.

-

Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amine functionality can absorb

from air to form carbamates over time. -

Spill: Absorb with sand/vermiculite. Neutralize with dilute acetic acid if necessary before disposal.

Applications in Medicinal Chemistry

This building block is frequently employed in the synthesis of:

-

Kinase Inhibitors: The 3,5-dibromo phenyl ring mimics the hydrophobic bulk of ATP adenine or allosteric regulators.

-

GPCR Ligands: Used in fragment-based drug discovery (FBDD) where the amine binds to Asp/Glu residues and the halogens probe hydrophobic sub-pockets.

-

Radiotracers: The bromine positions can be substituted with radioisotopes (e.g.,

for PET) or used as leaving groups for late-stage

Physicochemical Impact Diagram

Caption: Structural features and their direct impact on pharmacokinetics and binding dynamics.

References

-

AK Scientific. (2024). Product Specification: this compound. Retrieved from

-

ChemSrc. (2024). CAS 1807033-05-1 Entry. Retrieved from

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference on F-substitution effects).

- Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (Mechanistic insight on Br-bonding).

-

BenchChem. (2024). Precursor Data: 3,5-Dibromo-2-fluorobenzaldehyde. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. BJOC - Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy [beilstein-journals.org]

- 3. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 76283-09-5|4-Bromo-1-(bromomethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 8. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

literature review of 3,5-Dibromo-2-fluorobenzylamine synthesis routes

Executive Summary

3,5-Dibromo-2-fluorobenzylamine is a high-value halogenated building block, primarily utilized in the synthesis of bioactive small molecules, including kinase inhibitors and respiratory therapeutics (analogous to Ambroxol derivatives). Its structural uniqueness lies in the specific substitution pattern: a fluorine atom at the ortho position relative to the amine, flanked by bromine atoms at the meta positions.

This guide prioritizes the Reductive Amination Route via 3,5-dibromo-2-fluorobenzaldehyde. This pathway is selected for its superior regioselectivity, driven by the reinforcing directing effects of the aldehyde and fluorine substituents, and its scalability compared to direct nitration/reduction or aniline bromination routes.

Retrosynthetic Analysis & Strategy

The synthesis design relies on a "Reinforcing Directing Effect" strategy. In electrophilic aromatic substitution (EAS), the 2-fluoro group (ortho/para director) and the 1-aldehyde group (meta director) both activate/direct the incoming electrophiles to the exact same positions: 3 and 5 .

Strategic Disconnection (Graphviz)

Figure 1: Retrosynthetic logic highlighting the reinforcing directing effects that make the aldehyde route highly efficient.

Detailed Synthesis Protocols

Route A: The Aldehyde Pathway (Recommended)

This route avoids the formation of regioisomers common in aniline bromination.

Step 1: Synthesis of 3,5-Dibromo-2-fluorobenzaldehyde

Principle: Controlled "over-bromination" of 2-fluorobenzaldehyde. While standard protocols target the 5-bromo product, increasing the brominating agent equivalents pushes the reaction to the 3,5-dibromo species [1][2].

-

Reagents: 2-Fluorobenzaldehyde, Potassium Bromate (KBrO₃), Sulfuric Acid (H₂SO₄).[1]

-

Mechanism: In situ generation of active bromine species (

) via bromate-acid reaction.

Protocol:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

-

Solvent Charge: Add 500 mL of 65% H₂SO₄ to the flask.

-

Reactant Addition: Add 124.1 g (1.0 mol) of 2-fluorobenzaldehyde.

-

Oxidant Addition: Slowly add 417.5 g (2.5 mol) of Potassium Bromate (KBrO₃) in portions. Note: Standard mono-bromination uses 1.0 eq; we use 2.5 eq to force dibromination.

-

Reaction: Heat the mixture to 90°C and stir for 6–8 hours. Monitor by TLC or HPLC until the mono-bromo intermediate (5-bromo-2-fluorobenzaldehyde) is consumed.

-

Quench: Cool to room temperature and pour onto 1000 g of crushed ice .

-

Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x 300 mL).

-

Wash: Wash the organic phase with 10% aqueous Na₂SO₃ (to remove excess bromine) and then brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water or purify via vacuum distillation (bp >100°C at 3 mmHg) to isolate the 3,5-dibromo product.

Step 2: Reductive Amination to this compound

Principle: Formation of the imine followed by in situ reduction.

-

Reagents: 3,5-Dibromo-2-fluorobenzaldehyde, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).

Protocol:

-

Dissolution: Dissolve 28.2 g (100 mmol) of 3,5-Dibromo-2-fluorobenzaldehyde in 300 mL of Methanol .

-

Imine Formation: Add 77.1 g (1.0 mol) of Ammonium Acetate (10 eq). Stir at room temperature for 2 hours.

-

Reduction: Cool the mixture to 0°C. Carefully add 9.4 g (150 mmol) of Sodium Cyanoborohydride (NaBH₃CN) in small portions.

-

Critical Control: Maintain pH ~6-7 by adding drops of glacial acetic acid if necessary to prevent aldehyde polymerization.

-

-

Completion: Allow to warm to room temperature and stir overnight (12–16 h).

-

Workup: Quench with 6N HCl (carefully, in fume hood - HCN risk) to pH < 2 to hydrolyze any borate complexes. Stir for 30 mins.

-

Basification: Adjust pH to >10 using 6N NaOH.

-

Isolation: Extract the free amine with Dichloromethane (DCM) (3 x 100 mL).

-

Salt Formation (Optional but Recommended): To store, convert to the hydrochloride salt by bubbling HCl gas through the ethereal solution.

Route B: The Nitrile Pathway (Alternative)

Useful if 3,5-dibromo-2-fluorobenzonitrile is available or if avoiding aldehyde stability issues is required.

Protocol Summary:

-

Reduction: Dissolve in dry THF. Add Borane-THF complex (BH₃·THF) (3.0 eq) at 0°C. Reflux for 4 hours.

-

Quench: Methanol quench followed by acid hydrolysis.

-

Yield: Typically 85-90%.

Comparative Data Analysis

| Feature | Route A (Aldehyde) | Route B (Nitrile) | Route C (Direct Amine Bromination) |

| Regioselectivity | High (Reinforced directing) | High | Low (Mixture of 4, 5, 6 isomers) |

| Cost | Low (Cheap starting material) | Medium | Low |

| Scalability | High (Industrial standard) | Medium (Borane safety) | Low (Purification difficult) |

| Step Count | 2 | 2 (if nitrile available) | 1 |

| Safety Profile | Moderate (Bromine/HCN) | Moderate (Borane/Hydrides) | Moderate |

Critical Control Points & Troubleshooting

Regiochemistry Verification

The primary risk in Route A is under-bromination (stopping at 5-bromo) or loss of the aldehyde to oxidation (forming benzoic acid).

-

Check: Use ¹H NMR to confirm substitution.

-

3,5-Dibromo: Aromatic region will show two doublets (or a doublet of doublets) with meta coupling (J ~ 2 Hz) and H-F coupling.

-

5-Bromo: Will show three aromatic protons.

-

Safety: Cyanoborohydride

-

Hazard: NaBH₃CN generates highly toxic HCN gas upon contact with strong acids.

-

Mitigation: Perform all quenches in a high-efficiency fume hood. Use NaBH₄ as a safer alternative if the imine is pre-formed and stable, though NaBH₃CN is preferred for "one-pot" reductive aminations to avoid reducing the aldehyde directly to alcohol.

Pathway Visualization

Figure 2: Linear workflow for the recommended synthesis route.

References

-

Shanghai Zhiyan Pharmaceutical Technology Co., Ltd. (2016).[1] Preparation method of 2-fluoro-5-bromobenzaldehyde. CN Patent 105884591A.[1] Retrieved from (Primary source for KBrO3/H2SO4 bromination protocol).

Sources

Methodological & Application

Advanced Synthesis Protocol: 3,5-Dibromo-2-fluorobenzylamine as a Divergent Scaffold

Abstract

The 3,5-dibromo-2-fluorobenzylamine scaffold represents a high-value "linchpin" intermediate in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern—featuring two chemically distinct bromine sites and an ortho-fluorine atom—allows for the rapid generation of non-symmetrical, poly-functionalized libraries. This application note details a validated, self-consistent protocol for the regioselective functionalization of this scaffold. We demonstrate how to exploit the steric and electronic differentiation between the C3 and C5 positions to synthesize complex kinase inhibitor precursors and GPCR ligands with high isomeric purity.

Strategic Analysis: The Divergent Linchpin

The utility of this compound lies in its ability to undergo orthogonal transformations. Unlike symmetric 3,5-dibromo analogues, the presence of the fluorine atom at the C2 position breaks the symmetry of the molecule, creating two distinct reactivity zones.

Reactivity Profile

-

Zone A (N-Terminus): The primary amine is the most nucleophilic site but must be protected to prevent catalyst poisoning during cross-coupling.

-

Zone B (C5-Bromine): This position is sterically accessible (flanked by two protons) and is kinetically favored for the first oxidative addition step in Palladium-catalyzed couplings.

-

Zone C (C3-Bromine): This position is electronically activated (inductive effect of ortho-F) but sterically hindered. It typically reacts only under forcing conditions or with specialized ligands after the C5 position has been functionalized.

Figure 1: Reactivity map of the this compound scaffold.

Chemical Safety & Handling

-

Fluorinated Aromatics: While stable, fluorinated benzylamines can be corrosive. Handle in a fume hood.

-

Reaction Stability: The C-F bond is generally inert to standard Pd-catalyzed conditions (Suzuki/Buchwald) but can undergo S_NAr with extremely strong nucleophiles (e.g., alkoxides) in polar aprotic solvents at high temperatures.

-

Storage: Store the amine under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO2.

Validated Synthesis Protocol

This protocol describes the synthesis of a non-symmetrical biaryl intermediate, a common motif in kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).

Phase 1: Chemoselective Protection

Objective: Mask the nucleophilic amine to prevent interference with the Pd catalyst.

-

Reagents: this compound (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), Triethylamine (1.5 eq), DCM (0.2 M).

-

Procedure:

-

Dissolve the starting amine in DCM at 0°C.

-

Add Triethylamine followed by slow addition of Boc2O dissolved in DCM.

-

Warm to room temperature (RT) and stir for 2 hours.

-

QC Check: TLC (Hexane/EtOAc 4:1) should show disappearance of the polar amine spot.

-

Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then Brine. Dry over Na2SO4.

-

-

Yield: Typically >95% (White solid).

Phase 2: Regioselective Suzuki-Miyaura Coupling (C5-Selective)

Objective: Install the first aryl group at the less hindered C5 position.

-

Substrate: N-Boc-3,5-dibromo-2-fluorobenzylamine.

-

Coupling Partner: Phenylboronic acid (1.05 eq).

-

Catalyst System: Pd(dppf)Cl2·DCM (3 mol%).

-

Base/Solvent: Na2CO3 (2.0 eq) in Toluene/Ethanol/Water (4:1:1).

Step-by-Step:

-

Degas the solvent mixture with Argon for 15 minutes (Critical for catalyst life).

-

Add the N-Boc intermediate, boronic acid, and base to the reaction vessel.

-

Add the Pd catalyst last under a counter-flow of Argon.

-

Heat to 70°C for 4–6 hours. Note: Do not exceed 80°C to avoid competing coupling at C3.

-

Monitor: HPLC/UPLC is recommended to detect formation of bis-coupled byproduct (typically <5% under these conditions).

-

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The mono-coupled product elutes first, followed by trace bis-coupled material.

Phase 3: Secondary Functionalization (C3-Coupling)

Objective: Functionalize the hindered C3 position. This step requires a more active catalyst system due to the steric crowding from the ortho-fluorine.

-

Substrate: C5-Functionalized Intermediate.

-

Coupling Partner: Heteroaryl boronic acid (e.g., Pyridine-3-boronic acid) (1.5 eq).

-

Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4 mol%).

-

Base/Solvent: K3PO4 (3.0 eq) in 1,4-Dioxane.

Procedure:

-

Perform in a sealed tube or pressure vial.

-

Heat to 100–110°C for 12–16 hours.

-

The bulky, electron-rich phosphine ligands (XPhos/SPhos) are essential to facilitate oxidative addition at the sterically crowded C3-Br bond.

Phase 4: Global Deprotection

-

Dissolve the intermediate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir at RT for 1 hour.

-

Concentrate and neutralize with saturated NaHCO3 or ion-exchange resin to obtain the free amine.

Data Summary & Troubleshooting

Representative Reaction Data

| Reaction Step | Target Site | Catalyst/Ligand | Temp (°C) | Typical Yield | Selectivity (Mono:Bis) |

| Step 2 | C5-Br | Pd(dppf)Cl2 | 70 | 75-85% | >15:1 |

| Step 3 | C3-Br | Pd-XPhos | 105 | 60-75% | N/A |

Expert Tips

-

Controlling Selectivity: If C3/C5 selectivity is poor (forming too much bis-product in Step 2), lower the temperature to 50°C and switch to a bulkier phosphine like P(o-tol)3 .

-

Handling the Fluorine: The 2-Fluoro group is a sensitive NMR handle. Use ^19F NMR to track reaction progress. The shift will change significantly upon coupling at the adjacent C3 position.

-

Alternative C3 Functionalization: If Suzuki coupling at C3 fails, consider a Buchwald-Hartwig amination. The C3 position is well-suited for amination using Pd-PEPPSI-IPr catalysts.

Synthesis Workflow Diagram

Figure 2: Step-by-step divergent synthesis workflow.

References

-

Regioselective Cross-Coupling of Polyhalogenated Arenes

-

Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups."[1] Chemical Reviews.

-

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews.

-

-

Fluorine in Medicinal Chemistry

- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Catalyst Selection for Hindered Substrates (XPhos/SPhos)

- Martin, R., Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.

Sources

Technical Application Note: Strategic Incorporation of 3,5-Dibromo-2-fluorobenzylamine in Peptidomimetic Design

Executive Summary

This guide details the strategic incorporation of 3,5-Dibromo-2-fluorobenzylamine (CAS 1807033-05-1) into peptidomimetic scaffolds.[1] Unlike standard benzylamine capping groups, this multi-halogenated motif offers a dual mechanism of action: Halogen Bonding (XB) via the bromine atoms and Electronic Modulation via the ortho-fluorine.[1] This specific substitution pattern is designed to enhance metabolic stability and affinity for hydrophobic/electronegative pockets in target proteins (e.g., proteases, GPCRs).[1]

This document provides a validated protocol for coupling this electron-deficient amine, overcoming its reduced nucleophilicity, and outlines characterization standards using

Chemical Profile & Design Rationale

The "Warhead" Architecture

The this compound moiety is not merely a hydrophobic spacer; it is a functional probe.[1]

| Feature | Chemical Function | Biological Impact |

| 3,5-Dibromo | Targets backbone carbonyls or Lewis basic residues (Asp, Glu, His) in the receptor.[1] | |

| 2-Fluoro | Inductive electron withdrawal (-I) | Lowers amine pKa (approx.[1] 1.5 units vs. benzylamine); increases acidity of the resulting amide N-H, strengthening H-bonds.[1] |

| Benzylic | Rotational freedom | Allows the aromatic ring to adopt an optimal twist angle for |

Mechanism of Action: The Halogen Bond

Bromine is superior to chlorine for halogen bonding due to its larger polarizable electron cloud, which creates a distinct positive region (the

Visualization of Design Logic

The following diagram illustrates the logical flow from chemical features to biological effects.

Figure 1: Mechanistic rationale for selecting this compound. The diagram highlights the link between halogenation and enhanced binding affinity.

Experimental Protocol: Amide Coupling

Challenge: The 2-fluoro substituent exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the benzylic amine compared to non-fluorinated analogs.[1] Standard carbodiimide couplings (EDC/NHS) often result in sluggish kinetics or incomplete conversion.[1]

Solution: Use of high-efficiency uronium/aminium salts (HATU) or acid fluorides is required.[1]

Materials

-

Carboxylic Acid: N-protected amino acid or peptidomimetic acid (1.1 equiv).[1]

-

Coupling Reagent: HATU (1.1 equiv) or COMU (1.1 equiv).[1]

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[1]

-

Solvent: Anhydrous DMF or NMP (Avoid DCM for sluggish amines to ensure solubility and kinetics).[1]

Step-by-Step Procedure

-

Activation Phase (Critical):

-

Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.1 equiv) followed by DIPEA (1.5 equiv only at this stage).[1]

-

Stir for 5-10 minutes. The solution should turn slightly yellow. This pre-activation ensures the active ester (O-At) is formed before the weak nucleophile is introduced.[1]

-

-

Coupling Phase:

-

Monitoring (Self-Validation):

-

TLC: Use 30% EtOAc/Hexane. The product will be significantly less polar (higher Rf) than the starting acid and likely higher than the amine due to the loss of the H-bond donor/acceptor pair.[1]

-

LC-MS: Look for the characteristic isotope pattern of dibromide (

). You should see a triplet pattern in a 1:2:1 ratio (M, M+2, M+4).[1]

-

-

Work-up:

Troubleshooting: The "Acid Fluoride" Alternative

If the HATU method yields <50% conversion due to steric bulk of the peptide, switch to the Acid Fluoride method:

-

Treat the carboxylic acid with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and DIPEA in DCM.[1]

-

Add the amine. Acid fluorides are highly reactive toward sterically hindered or electron-deficient amines.[1]

Purification & Characterization

Purification Strategy

The presence of two bromine atoms and a fluorine makes this moiety highly lipophilic.

-

Flash Chromatography: Use a gradient of Hexane:EtOAc (0-40%).[1] The product often elutes early.

-

Reverse Phase HPLC: Use a C18 column.[1][4]

-

Gradient: Start high! 40% MeCN to 95% MeCN over 20 mins.

-

Buffer: 0.1% Formic Acid or TFA.[1]

-

Diagnostic Characterization

The

| Method | Diagnostic Signal | Notes |

| Benzylic | ||

| Sharp singlet (or multiplet if proton-coupled).[1] Shift confirms the ortho-position. | ||

| MS (ESI) | M, M+2, M+4 (1:2:1) | The "Bromine Fingerprint".[1] Essential for confirming the dibromo substitution. |

Workflow Visualization

The following diagram outlines the decision process for synthesis and validation.

Figure 2: Experimental workflow for coupling and validating this compound derivatives.

References

-

Halogen Bonding in Peptides

-

Scholfield, M. R., et al. (2013).[1] Halogen bonding in protein–ligand interactions: design, structure, and thermodynamics. Protein Science.

-

-

Fluorine in Medicinal Chemistry

-

Amide Coupling Protocols (Electron-Deficient Amines)

-

Acid Fluoride Method (TFFH)

Sources

Troubleshooting & Optimization

stability of 3,5-Dibromo-2-fluorobenzylamine under acidic conditions

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the chemical stability of 3,5-Dibromo-2-fluorobenzylamine when subjected to acidic conditions. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a synthetic intermediate or building block.

Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical behavior of this compound in the presence of acid.

Q1: What is the primary and most immediate reaction of this compound upon exposure to acid?

A: The primary interaction is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine makes it a Brønsted-Lowry base. In the presence of an acid (H⁺), the amine group will be readily protonated to form the corresponding 3,5-dibromo-2-fluorobenzylammonium salt.[1] This is a rapid and reversible equilibrium. The formation of this salt significantly increases the compound's polarity and solubility in aqueous acidic solutions.

dot

Caption: Reversible protonation of the benzylamine in acid.

Q2: How stable are the carbon-bromine (C-Br) bonds on the aromatic ring under acidic conditions?

A: The aryl C-Br bonds in this compound are generally robust and stable under most standard acidic conditions (e.g., HCl, H₂SO₄, TFA for workups or chromatography). However, dehalogenation, specifically debromination, can be induced under certain circumstances.[2] While often performed via catalytic hydrogenation under neutral conditions[3], acidic environments can facilitate this reaction in the presence of a suitable catalyst and hydrogen source.[4][5] Without a catalytic system or strong reducing agents, acid-catalyzed debromination is not a primary degradation pathway.

Q3: Is the carbon-fluorine (C-F) bond at risk of cleavage in acid?

A: No. The C-F bond is the strongest of the carbon-halogen bonds due to the high electronegativity of fluorine and is exceptionally stable.[2] Cleavage of an aryl C-F bond requires harsh conditions that are not typically encountered in routine experimental procedures involving acids. Researchers should not consider defluorination a likely degradation pathway.

Q4: Can the aminomethyl group (-CH₂NH₂) undergo hydrolysis or other rearrangements in acid?

A: The C-N single bond in a protonated benzylamine is very stable and not susceptible to hydrolysis under typical acidic conditions. The protonated aminomethyl group (-CH₂NH₃⁺) is strongly electron-withdrawing, which deactivates the benzylic position toward nucleophilic attack. Therefore, acid-catalyzed hydrolysis or SN1/SN2-type reactions at the benzylic carbon are highly unlikely.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experiments.

| Problem Encountered | Probable Cause & Scientific Rationale | Recommended Solution & Troubleshooting Steps |

| Unexpected loss of compound during acidic aqueous workup. | Partitioning into the Aqueous Layer: Upon protonation, the compound becomes a highly polar ammonium salt, which dramatically increases its solubility in the aqueous phase. It is likely not degrading, but rather being discarded with the aqueous layer. | 1. Basify the Aqueous Layer: Before final extraction, carefully basify the acidic aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH > 10. This deprotonates the ammonium salt back to the free amine, reducing its aqueous solubility. 2. Re-extract: Perform several additional extractions with an appropriate organic solvent (e.g., EtOAc, DCM) after basification. 3. Salting Out: Add saturated NaCl solution to the aqueous layer to decrease the polarity of the aqueous phase and further drive the free amine into the organic layer. |

| New peaks observed in LC-MS or NMR after prolonged exposure to strong acid and heat. | Forced Degradation: While stable under normal conditions, prolonged stress (e.g., >60°C in concentrated acid) could potentially initiate minor degradation. The most plausible, albeit unlikely, pathway would be slow, trace-level debromination, especially if reducing impurities are present. | 1. Run Controls: Always run a "time zero" sample and a control sample stored in a neutral solvent under the same conditions to confirm that the degradation is acid-induced. 2. Characterize Byproducts: Use high-resolution mass spectrometry to identify the molecular weight of the new peaks. A loss of ~79 or ~81 Da would suggest the loss of a single bromine atom. 3. Mitigate Conditions: If the reaction chemistry allows, reduce the acid concentration, lower the temperature, or decrease the reaction time. |

| Poor peak shape or retention time drift during reverse-phase HPLC with an acidic mobile phase. | Incomplete Protonation/Ionic Interactions: If the mobile phase pH is close to the pKa of the amine, a mixed population of protonated and neutral species can exist, leading to poor chromatography. The protonated amine can also have secondary ionic interactions with free silanol groups on the silica support. | 1. Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the estimated pKa of the amine (~8-9) to guarantee complete protonation. A pH of 2.5-3.0 using formic acid or TFA is standard. 2. Use an Appropriate Column: Employ a high-quality, end-capped C18 column to minimize secondary interactions with silanols. 3. Check Solubility: The ammonium salt of your compound may have limited solubility in mobile phases with high organic content, causing precipitation on the column. Check solubility before injection. |

Section 3: Protocols for Stability Assessment

These protocols provide a framework for users to validate the stability of this compound in their specific experimental context.

Protocol 1: General Acid Stability Stress Test

This protocol is designed to assess stability under forced degradation conditions.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

-

Sample Preparation:

-

Test Sample: In a clean vial, add 100 µL of the stock solution to 900 µL of the acidic solution to be tested (e.g., 1M HCl, 10% TFA in water).

-

Control Sample: In a separate vial, add 100 µL of the stock solution to 900 µL of a neutral solvent (e.g., 50:50 Acetonitrile:Water).

-

-

Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot from both the Test and Control samples and analyze via a suitable method (e.g., HPLC-UV) to establish the initial peak area.

-

Incubation: Store the vials under the desired stress condition (e.g., room temperature, 40°C, 60°C).

-

Time Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each vial, quench if necessary (by neutralizing the acid), and analyze by HPLC-UV.

-

Data Analysis: Compare the peak area of the parent compound in the Test Sample to the Control Sample at each time point. A significant decrease (>5%) in the parent peak area in the test sample, accompanied by the appearance of new peaks, indicates degradation.

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Dehalogenation - Wikipedia [en.wikipedia.org]

- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 4. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]

- 5. US2590813A - Dehalogenation of aromatic compounds - Google Patents [patents.google.com]

Validation & Comparative

A Comprehensive Guide to Validating Regioselectivity in the Substitution of 3,5-Dibromo-2-fluorobenzylamine

For researchers, scientists, and professionals in drug development, the precise synthesis of complex molecules is a foundational pillar of innovation. The regioselective functionalization of polysubstituted aromatic rings is a common yet intricate challenge. 3,5-Dibromo-2-fluorobenzylamine serves as an exemplary substrate for exploring the nuances of nucleophilic aromatic substitution (SNAr), a powerful tool in the synthetic chemist's arsenal. This guide offers an in-depth technical analysis of the factors governing regioselectivity in this molecule and provides a robust experimental framework for validating substitution outcomes.

The Regiochemical Puzzle: Predicting the Site of Nucleophilic Attack

The structure of this compound presents three potential sites for nucleophilic attack: the fluorine at the C2 position and the two bromine atoms at the C3 and C5 positions. The regiochemical outcome is dictated by the interplay of the electronic properties of the substituents: the aminomethyl group (-CH₂NH₂), the fluorine atom (-F), and the bromine atoms (-Br).

In nucleophilic aromatic substitution, the reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1] The formation of this complex is typically the rate-determining step of the reaction.[2] Therefore, the substituent that best stabilizes this intermediate will direct the substitution to its position.

The fluorine atom, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect.[3] This effect is crucial for stabilizing the negative charge in the Meisenheimer complex when the nucleophile attacks the carbon to which the fluorine is attached.[2] While bromide is generally a better leaving group than fluoride in reactions like the SN2 pathway, in SNAr, the stabilization of the intermediate is the dominant factor.[3] Consequently, aryl fluorides are often more reactive than their chloro, bromo, or iodo counterparts in SNAr reactions.[4]

The aminomethyl group, while activating for electrophilic aromatic substitution, is ortho to the fluorine atom. Its proximity can influence the electronic environment and potentially stabilize the transition state leading to substitution at the C2 position. The bromine atoms are also electron-withdrawing but to a lesser extent than fluorine.

Based on these principles, the substitution of the fluorine atom at the C2 position is the most probable outcome.

Figure 1: Predicted regioselective outcome of the nucleophilic aromatic substitution on this compound.

Experimental Validation: A Step-by-Step Protocol

Theoretical predictions must be substantiated by empirical evidence. The following section outlines a detailed experimental protocol for the substitution reaction and the subsequent analytical workflow to confirm the regioselectivity.

Protocol: Reaction with Sodium Methoxide

This protocol uses sodium methoxide as a representative nucleophile.

Materials:

-

This compound

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium methoxide (typically 1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Analytical Workflow for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the product's structure.

Figure 2: A systematic workflow for the analytical validation of the substitution product.

Data Comparison: Expected vs. Observed

| Analytical Technique | Expected Observation for C2 Substitution Product (3,5-Dibromo-2-methoxybenzylamine) | Rationale |

| ¹H NMR | Appearance of a singlet for the methoxy protons (~3.9 ppm). The aromatic protons will show a specific splitting pattern without coupling to fluorine.[5] | The introduction of the methoxy group and the removal of fluorine alter the chemical environment and coupling of the aromatic protons.[6] |

| ¹³C NMR | Disappearance of the large C-F coupling constant on the C2 carbon. The C2 signal will shift significantly. Aromatic carbons typically appear between 110-140 ppm.[7] | The C-F bond results in a characteristic large coupling constant in the ¹³C NMR spectrum of the starting material. Its absence is a strong indicator of substitution at that position. |

| ¹⁹F NMR | Complete absence of any signal in the ¹⁹F NMR spectrum. | This is the most direct and conclusive evidence for the displacement of the fluorine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the methoxy-substituted product. The isotopic pattern will be characteristic of a dibrominated compound. | Confirms the elemental composition of the product and that a substitution reaction has occurred. High-resolution mass spectrometry can provide the exact mass.[8][9] |

Trustworthiness Through Self-Validation

The described protocol is a self-validating system. The combination of ¹H, ¹³C, and especially ¹⁹F NMR provides a multi-faceted and definitive confirmation of the regiochemical outcome. The absence of the fluorine signal in the ¹⁹F NMR is a simple yet powerful diagnostic tool. The changes in the ¹H and ¹³C NMR spectra provide corroborating evidence, creating a robust and trustworthy dataset for structural assignment. The use of mass spectrometry further solidifies the identity of the product by confirming its molecular weight and elemental composition.[10]

Conclusion

The regioselectivity in the nucleophilic aromatic substitution of this compound is strongly directed to the C2 position, leading to the displacement of the fluorine atom. This preference is rooted in the powerful inductive effect of the fluorine atom, which stabilizes the rate-determining Meisenheimer intermediate. While theoretical principles provide a strong predictive foundation, rigorous experimental validation is paramount. The detailed synthetic and analytical protocols provided in this guide offer a comprehensive framework for researchers to confidently synthesize, purify, and unequivocally determine the structure of the resulting substituted products.

References

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

-

St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

-

Vedantu. Effect of Substituent on Reactivity of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

YouTube. (2021, October 5). Analyzing Partial Structure in the Aromatic Region (1H NMR). Retrieved from [Link]

-

University of Colorado Boulder. Aromatics - Organic Chemistry. Retrieved from [Link]

-

University of Calgary. Ch12: Substituent Effects. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Longdom Publishing. (2021, October 30). A Report on Directing Effects on Organic Chemistry. Retrieved from [Link]

-

ResearchGate. SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT... Retrieved from [Link]

-

ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

-

National Center for Biotechnology Information. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

-

Academia.edu. Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Retrieved from [Link]

-

ChemRxiv. SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

-

MDPI. (2025, January 31). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]

-

Royal Society of Chemistry. HPLC combined with multiple mass spectrometry (MSn): an alternative for the structure elucidation of compounds and artefacts found in smog chamber samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

-

NPTEL. Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. wyzant.com [wyzant.com]

- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. HPLC combined with multiple mass spectrometry (MSn): an alternative for the structure elucidation of compounds and artefacts found in smog chamber samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

Safety Operating Guide

Personal protective equipment for handling 3,5-Dibromo-2-fluorobenzylamine

Topic: Personal protective equipment for handling 3,5-Dibromo-2-fluorobenzylamine Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Safety Summary

Treat as: Corrosive, Acute Toxicant, and Lachrymator. this compound is a halogenated benzylamine. While specific toxicological data for this exact isomer may be sparse in public databases, its structure dictates a strict safety hierarchy based on the Structure-Activity Relationship (SAR) of benzylamines and halogenated aromatics.

-

Primary Hazard: Chemical Burns. Free base amines are caustic to mucous membranes, eyes, and skin.

-

Secondary Hazard: Respiratory Toxicity. Halogenated amines can cause severe respiratory tract irritation and pulmonary edema if inhaled.

-

Operational Mandate: All handling must occur within a certified chemical fume hood. Zero skin contact tolerance.

Risk Assessment & Hazard Identification

Note: In the absence of a compound-specific Safety Data Sheet (SDS), apply the "Worst-Case" Hazard Class for Halogenated Benzylamines.

| Hazard Class | GHS Code (Projected) | Description |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage. |

| Serious Eye Damage | H318 | Risk of permanent corneal opacity or blindness. |

| Acute Toxicity (Oral/Inhal) | H302 / H332 | Harmful if swallowed or inhaled.[4] |

| Sensitization | H317 | May cause an allergic skin reaction (common in benzylamines).[5] |

Personal Protective Equipment (PPE) Stratification

A. Hand Protection (Critical)

Standard 4-mil nitrile gloves are insufficient for prolonged contact with halogenated amines due to rapid permeation.

-

Routine Handling (Solids/Weighing):

-

Synthesis/Liquid Handling (High Risk):

-

Primary: Silver Shield® (Laminate) or Viton®.

-

Reasoning: Halogenated amines can act as permeation enhancers. Laminate films provide >4-hour breakthrough protection, whereas nitrile may fail in <15 minutes if dissolved in organic solvents like DCM.

-

B. Eye & Face Protection [1][4][5][6][7][8]

-

Standard: Chemical Splash Goggles (ANSI Z87.1).[3] Safety glasses are not permitted during synthesis or liquid transfer due to the risk of aerosolized amine vapors (lachrymators) bypassing the side shields.

-

High Volume (>100 mg or Liquid Transfer): Add a Face Shield over goggles to protect the neck and chin from splashes.

C. Respiratory Protection

-

Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Methylamine/Ammonia) .

-

Note: N95 masks provide zero protection against amine vapors.

-

Operational Workflow: Handling & Synthesis

Figure 1: Operational Decision Logic This workflow dictates the safety escalation based on the state of matter and solvent presence.

Caption: Decision tree for PPE selection based on physical state. Note the escalation to laminate gloves for liquid handling.

Detailed Experimental Protocols

Protocol A: Weighing & Transfer (Solid)

-

Preparation: Place a disposable balance draft shield or secondary container inside the fume hood. Move the analytical balance into the hood if possible. If not, weigh inside a closed tared vial.

-

Static Control: Halogenated benzylamines can be "fluffy" and static-prone. Use an anti-static gun or polonium strip to neutralize charge before opening the vial to prevent powder dispersion.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by a methanol wipe.

Protocol B: Spill Management (Emergency)

-

Minor Spill (<500 mg/mL):

-

Alert personnel.

-

Cover with Dry Sand or Vermiculite . Do not use paper towels initially (amines can react exothermically with cellulose/bleached paper).

-

Neutralize: Spray lightly with 5% Citric Acid solution to convert the free amine to a non-volatile salt.

-

Sweep into a hazardous waste bag.

-

Disposal Logistics

Proper disposal is critical to prevent downstream chemical incompatibility (e.g., mixing amines with strong oxidizers or acids in bulk).

| Waste Stream | Classification | Container Labeling |

| Primary Waste | Halogenated Organic | "Contains this compound. TOXIC/CORROSIVE." |

| Aqueous Wash | Basic Aqueous | "Aqueous Waste (pH > 9). Trace Amines." |

| Solids (Gloves/Wipes) | Solid Hazardous | "Contaminated Debris - Halogenated Amine." |

Critical Prohibition: Do NOT mix this waste with concentrated nitric acid or strong oxidizers. The reaction with the amine and bromine moieties can be violent.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary: Benzylamine Derivatives and Safety. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]

Sources

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.